molecular formula C10H15N3O2S B11792269 3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine

3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine

Cat. No.: B11792269
M. Wt: 241.31 g/mol
InChI Key: LUFPJJHNOLLMIE-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine is an organic compound featuring a pyrrolidine ring attached to a benzene ring through a sulfonyl group, with two amine groups positioned ortho to each other on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-1-ylsulfonyl)benzene-1,4-diamine: Similar structure but with amine groups in the para position.

    3-(Morpholin-1-ylsulfonyl)benzene-1,2-diamine: Contains a morpholine ring instead of a pyrrolidine ring.

    3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the pyrrolidine ring also contributes to its unique steric and electronic properties .

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

3-pyrrolidin-1-ylsulfonylbenzene-1,2-diamine

InChI

InChI=1S/C10H15N3O2S/c11-8-4-3-5-9(10(8)12)16(14,15)13-6-1-2-7-13/h3-5H,1-2,6-7,11-12H2

InChI Key

LUFPJJHNOLLMIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2N)N

Origin of Product

United States

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